molecular formula C14H6Cl4N2O B1619165 2,5-Bis(2,4-dichlorophenyl)-1,3,4-oxadiazole CAS No. 2492-00-4

2,5-Bis(2,4-dichlorophenyl)-1,3,4-oxadiazole

Cat. No.: B1619165
CAS No.: 2492-00-4
M. Wt: 360 g/mol
InChI Key: DDMNDFNQRZDZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis(2,4-dichlorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H6Cl4N2O and its molecular weight is 360 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2492-00-4

Molecular Formula

C14H6Cl4N2O

Molecular Weight

360 g/mol

IUPAC Name

2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H6Cl4N2O/c15-7-1-3-9(11(17)5-7)13-19-20-14(21-13)10-4-2-8(16)6-12(10)18/h1-6H

InChI Key

DDMNDFNQRZDZBU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Key on ui other cas no.

2492-00-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture was prepared by slowly adding 10 grams (g) of hydrazine hydrate to 400 g of vigorously stirring polyphosphoric acid at ~50° C. To this mixture was added 76 g (0.4 mole) of 2,4-dichlorobenzoic acid. A slurry developed and it was stirred at 125° C (+5°) for 5 hours. The reaction products were cooled slightly and poured into ~1.5 liter (1) of cold water. The solid which precipitated was recovered by filtration, washed with water, dried and recrystallized from chlorobenzene to give 54 g (75% of theoretical) of the desired 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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